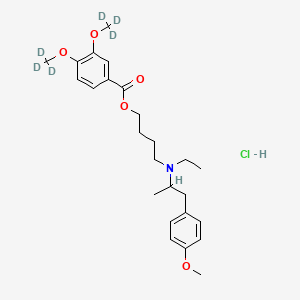

Mebeverine (D6 Hydrochloride)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-bis(trideuteriomethoxy)benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H/i4D3,5D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGQWYOULXPJRE-FFPZBHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCCCCN(CC)C(C)CC2=CC=C(C=C2)OC)OC([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity Analysis of Mebeverine D6 Hydrochloride

Introduction: The Critical Role of Isotopically Labeled Standards in Drug Development

In modern pharmaceutical analysis and clinical pharmacokinetics, stable isotope-labeled (SIL) compounds are indispensable tools. Deuterium-labeled compounds, in particular, serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Their co-elution with the unlabeled analyte and nearly identical ionization efficiency, while being distinguishable by mass, allows for precise correction of matrix effects and variations in sample processing.

Mebeverine, an antispasmodic agent used to treat irritable bowel syndrome (IBS) and related intestinal disorders, is a prime example of a therapeutic agent requiring rigorous pharmacokinetic monitoring.[1][2][3] Mebeverine D6 Hydrochloride, a deuterated analog, is crucial for these studies. The "D6" designation indicates the incorporation of six deuterium atoms at specific, metabolically stable positions within the molecule. This guide provides an in-depth, experience-driven overview of a robust synthetic strategy for Mebeverine D6 Hydrochloride and the subsequent, critical analysis of its isotopic purity.

Part 1: Strategic Synthesis of Mebeverine D6 Hydrochloride

The synthesis of a high-purity deuterated compound is not merely a procedural task; it is an exercise in strategic chemical planning. The chosen synthetic route must be efficient, high-yielding, and, most importantly, must ensure the precise and stable incorporation of the deuterium labels.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic approach to Mebeverine D6 breaks the molecule into two key synthons: a deuterated secondary amine fragment and an ester-containing fragment. The key challenge lies in introducing the deuterium atoms onto the veratryl moiety, which forms the ester portion of the final molecule.

The most judicious position for deuteration is on the two methoxy groups of the veratric acid precursor. These positions are not susceptible to back-exchange under typical physiological or analytical conditions. Therefore, our strategy will focus on the synthesis of 3,4-di(methoxy-D3)benzoic acid as the key deuterated intermediate.

Diagram of Synthetic Workflow

Caption: Synthetic workflow for Mebeverine D6 Hydrochloride.

Detailed Synthetic Protocol

Step 1: Synthesis of 3,4-di(methoxy-D3)benzoic acid (Veratric Acid-D6)

-

Rationale: This initial step is the most critical for introducing the deuterium labels. Using iodomethane-D3 (CD₃I) ensures high levels of deuterium incorporation. Sodium hydride (NaH) is a strong base that effectively deprotonates the phenolic hydroxyl groups, facilitating the subsequent Williamson ether synthesis.

-

Procedure:

-

To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere, add 3,4-dihydroxybenzoic acid (1.0 equivalent) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add iodomethane-D3 (CD₃I, >99.5% D; 2.5 equivalents) dropwise.

-

Let the reaction warm to room temperature and stir for 16-24 hours.

-

Quench the reaction by carefully adding ice-cold water.

-

Acidify the aqueous solution with 2M HCl to a pH of ~2, causing the product to precipitate.

-

Filter the solid, wash with cold water, and dry under vacuum to yield Veratric Acid-D6.

-

Step 2: Synthesis of 4-bromobutyl 3,4-di(methoxy-D3)benzoate

-

Rationale: This step prepares the deuterated electrophile for the final coupling reaction. An acid-catalyzed esterification (Fischer esterification) with 4-bromobutanol is an efficient method.[4]

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve Veratric Acid-D6 (1.0 equivalent) in toluene.

-

Add 4-bromobutanol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equivalents).[4]

-

Reflux the mixture for 12-18 hours, collecting the water byproduct in the Dean-Stark trap.

-

After cooling, wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be used in the next step without further purification.

-

Step 3: Synthesis of Mebeverine D6 Hydrochloride

-

Rationale: This is the final coupling step, a nucleophilic substitution where the secondary amine displaces the bromide. The subsequent addition of hydrochloric acid forms the stable, water-soluble hydrochloride salt.[4]

-

Procedure:

-

Dissolve 4-bromobutyl 3,4-di(methoxy-D3)benzoate (1.0 equivalent) and N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (1.1 equivalents) in acetone.

-

Add potassium carbonate (K₂CO₃, 2.0 equivalents) as a base to neutralize the HBr formed.

-

Reflux the mixture for 24-36 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once complete, filter off the inorganic salts and concentrate the filtrate.

-

Dissolve the resulting crude oil (Mebeverine D6 free base) in cold isopropanol (i-PrOH).

-

Slowly add a solution of hydrochloric acid in isopropanol until the pH is acidic (pH ~2-3).

-

Stir the mixture at 0-5 °C for 1-2 hours to facilitate precipitation.

-

Filter the white solid, wash with cold acetone, and dry under vacuum to yield the final product, Mebeverine D6 Hydrochloride.

-

Part 2: Isotopic Purity and Chemical Purity Analysis

A synthesized deuterated standard is only as valuable as its purity. For use in regulated bioanalysis, both chemical and isotopic purity must be rigorously determined. This requires a self-validating system employing orthogonal analytical techniques.[5][6]

Diagram of Analytical Workflow

Caption: Orthogonal analytical workflow for purity assessment.

Method 1: Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

-

Expertise & Trustworthiness: HRMS is the gold standard for determining isotopic purity. It provides an unambiguous profile of all isotopologues (molecules differing only in isotopic composition) present in the sample.[7][8] The relative abundance of these isotopologues directly translates to the isotopic purity.

-

Protocol:

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an HPLC system.

-

Sample Preparation: Prepare a dilute solution of Mebeverine D6 Hydrochloride (~1 µg/mL) in a suitable solvent like acetonitrile/water (50:50).

-

Analysis: Infuse the sample directly or inject it via the LC system. Acquire full scan mass spectra in positive ion mode, ensuring sufficient resolution to separate the isotopic peaks.

-

Data Processing: Extract the ion chromatograms or spectra for the mass range covering the unlabeled (D0) to the fully labeled (D6) compound. Calculate the area of each isotopic peak.

-

Calculation: Isotopic Purity (% D6) = [Area(D6) / (Area(D0) + Area(D1) + ... + Area(D6))] * 100

-

-

Data Presentation: Example HRMS Isotopic Distribution

Isotopologue Theoretical m/z [M+H]⁺ Observed Relative Abundance (%) D0 (Unlabeled) 430.2645 < 0.1 D1 431.2707 0.1 D2 432.2770 0.2 D3 433.2832 0.5 D4 434.2895 1.2 D5 435.2957 4.5 | D6 | 436.3020 | 93.5 |

-

Calculated Isotopic Purity: 93.5%

Method 2: Label Position Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Trustworthiness: While MS confirms the mass, NMR confirms the location of the deuterium labels.[5][6] In ¹H NMR, the signals corresponding to the methoxy protons should be nearly absent, confirming successful deuteration at the intended sites.[9] This provides orthogonal validation of the synthetic process.

-

Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve an accurately weighed sample (~5-10 mg) of Mebeverine D6 Hydrochloride in a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃).[10] Add a known amount of an internal standard for quantitative purposes if needed.

-

¹H NMR Analysis: Acquire a standard proton NMR spectrum. Integrate the residual proton signals at the methoxy positions (~3.8 ppm) and compare them to the integration of a non-deuterated proton signal elsewhere in the molecule (e.g., the aromatic protons). This ratio allows for the calculation of isotopic enrichment at the specified positions.

-

²H NMR Analysis (Optional): A deuterium NMR spectrum will show signals only for the deuterium atoms, providing direct evidence of their presence and chemical environment.[9]

-

Method 3: Chemical Purity by High-Performance Liquid Chromatography (HPLC)

-

Expertise & Trustworthiness: Chemical purity analysis ensures that the product is free from starting materials, reagents, or side-products. A validated, stability-indicating HPLC method is required for this purpose.[11][12][13]

-

Protocol:

-

Chromatographic Conditions:

-

Analysis: Inject a known concentration of the Mebeverine D6 Hydrochloride solution.

-

Calculation: Chemical Purity (%) = [Area(Main Peak) / Total Area of All Peaks] * 100

-

-

Data Presentation: Example Purity Summary

Analysis Method Parameter Specification Result HRMS Isotopic Purity (% D6) ≥ 98.0% 99.1% ¹H NMR Isotopic Enrichment > 99% at O-CD₃ Confirmed | HPLC-UV | Chemical Purity | ≥ 99.0% | 99.7% |

Conclusion

The synthesis and validation of Mebeverine D6 Hydrochloride is a multi-faceted process that demands careful synthetic design and rigorous, multi-technique analytical characterization. By employing a strategic synthetic route focused on an early, efficient incorporation of deuterium and validating the final product with an orthogonal combination of HRMS, NMR, and HPLC, researchers can produce a high-quality internal standard. This ensures the generation of reliable, accurate, and reproducible data in critical pharmacokinetic and metabolic studies, ultimately supporting the broader goals of drug development and clinical research.

References

-

Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. (n.d.). WAPSPuB. Retrieved January 16, 2026, from [Link]

-

Zhang, Y., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(Suppl 1), e9453. Retrieved January 16, 2026, from [Link]

-

Zhang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. Retrieved January 16, 2026, from [Link]

-

S, S., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 15(7), 917-925. Retrieved January 16, 2026, from [Link]

-

A, T., et al. (n.d.). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. National Institutes of Health. Retrieved January 16, 2026, from [Link]

-

A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]

-

A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. (2010). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. (2025). International Journal of Science and Research Archive, 14(01), 146-152. Retrieved January 16, 2026, from [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR. (2023). RSC Publishing. Retrieved January 16, 2026, from [Link]

-

An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. (n.d.). s3.amazonaws.com. Retrieved January 16, 2026, from [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. Retrieved January 16, 2026, from [Link]

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-Spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. Retrieved January 16, 2026, from [Link]

-

MEBEVERINE. (2021). New Drug Approvals. Retrieved January 16, 2026, from [Link]

-

An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. (n.d.). s3.amazonaws.com. Retrieved January 16, 2026, from [Link]

-

Chen, H., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. Retrieved January 16, 2026, from [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis of mebeverine derivatives 3, 4a–d. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. (2023). SYNMR. Retrieved January 16, 2026, from [Link]

-

Zahoor, A. F., et al. (2025). Total Syntheses of Deuterated Drugs: A Comprehensive Review. Molecular Diversity. Retrieved January 16, 2026, from [Link]

- Mandel, K. G. (n.d.). Mebeverine dosage form. Google Patents.

-

Synthesis of deuterated metabolites. (n.d.). Hypha Discovery. Retrieved January 16, 2026, from [Link]

Sources

- 1. journaljpri.com [journaljpri.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synmr.in [synmr.in]

- 11. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. cognizancejournal.com [cognizancejournal.com]

Foreword: The Strategic Role of Isotopic Labeling in Modern Drug Analysis

An In-depth Technical Guide to the Physical and Chemical Properties of Mebeverine D6 Hydrochloride

In the landscape of pharmaceutical research and development, precision and accuracy are the cornerstones of progress. The transition of a candidate molecule from discovery to a clinically approved therapeutic relies on a rigorous and unambiguous understanding of its behavior, both in vitro and in vivo. It is in this context that stable isotope-labeled internal standards (SIL-IS) have become indispensable tools. Mebeverine D6 Hydrochloride, the deuterated analogue of the musculotropic antispasmodic agent Mebeverine, exemplifies the utility of this strategy.

This guide moves beyond a simple recitation of data. It is structured to provide researchers, analytical chemists, and drug development professionals with a cohesive understanding of Mebever-ine D6 Hydrochloride, from its fundamental physicochemical properties to its critical application in quantitative bioanalysis. We will explore not just the "what" but the "why"—the causal relationships between its structure, its properties, and the analytical methodologies it enables. The primary function of Mebeverine D6 Hydrochloride is to serve as an ideal internal standard for mass spectrometric quantification of Mebeverine, a role critical for robust pharmacokinetic and metabolic studies.[1] By incorporating six deuterium atoms, the molecule is rendered chemically identical to the parent drug in its chromatographic behavior and ionization efficiency, yet mass-distinguishable, thereby correcting for variability during sample processing and analysis.[2]

Molecular Identity and Physicochemical Profile

Mebeverine D6 Hydrochloride is a synthetic, isotopically labeled version of Mebeverine Hydrochloride. The "D6" designation indicates that six hydrogen atoms on the two methoxy groups of the 3,4-dimethoxybenzoate moiety have been replaced with deuterium atoms.[3] This specific placement is strategic, as it is in a metabolically stable position, ensuring the isotopic label is not lost during biological processing.

Chemical Structure

The structural integrity and the precise location of the deuterium labels are paramount. The IUPAC name for this compound is 4-{ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butyl 3,4-di(trideuteriomethoxy)benzoate hydrochloride.[3][4]

Caption: Chemical structure of Mebeverine D6 Hydrochloride.

Core Physicochemical Data

The physical properties of a drug molecule and its labeled analogues are critical determinants of their behavior in analytical systems and formulation processes. While many properties are nearly identical to the parent compound, the molecular weight is intentionally different. The data below is summarized for clarity, with properties of the non-deuterated form provided for context where D6-specific experimental data is not published.

| Property | Value | Significance in a Research Context | Source |

| Molecular Formula | C₂₅H₃₀D₆ClNO₅ | Defines the elemental composition, including the six deuterium atoms. | [5] |

| Molecular Weight | 472.05 g/mol | The +6 Da mass shift from the parent drug (466.0 g/mol ) is the basis for its use as an internal standard in MS. | [3][4][5] |

| CAS Number | 1329647-20-2 | Provides a unique identifier for unambiguous substance registration and literature search. | [3][5] |

| Appearance | White to off-white solid/powder | Basic quality control parameter and important for formulation considerations. | [3][5] |

| Melting Point | 105-107 °C (non-deuterated) | A key indicator of purity. The deuterated form is expected to have a very similar melting point. | [6][7] |

| Solubility | Soluble in Water, DMSO, Ethanol | High aqueous solubility is characteristic of the hydrochloride salt form and crucial for preparing stock solutions and for administration. | [8][9][10] |

| pKa | 10.7 (non-deuterated) | Governs the ionization state of the tertiary amine at different pH values, impacting solubility, extraction, and chromatographic retention. | [10] |

Analytical Characterization: Methodologies and Protocols

The validation of Mebeverine D6 Hydrochloride as an analytical standard relies on a suite of spectroscopic and chromatographic techniques. Each method provides a unique piece of information, culminating in a comprehensive characterization of the molecule's identity, purity, and functionality.

Mass Spectrometry (MS) for Isotopic Confirmation and Quantification

Expertise & Causality: Mass spectrometry is the definitive technique for analyzing isotopically labeled compounds. The core principle is the separation of ions based on their mass-to-charge ratio (m/z). For Mebeverine D6 HCl, this allows for clear differentiation from its non-deuterated counterpart. The expected mass shift of +6 Da provides an unambiguous signature. In quantitative analysis, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Mebeverine D6 HCl serves as an ideal internal standard. Because it co-elutes with the analyte (Mebeverine) and exhibits nearly identical ionization behavior, it accurately corrects for any sample loss during extraction or fluctuations in instrument response, ensuring a highly trustworthy and reproducible assay.

Experimental Protocol: Quantitative Analysis of Mebeverine in Plasma using LC-MS/MS

This protocol outlines a self-validating system for the quantification of Mebeverine in human plasma, a common requirement in pharmacokinetic studies.

-

Preparation of Standards and Internal Standard (IS) Stock Solutions:

-

Accurately weigh and dissolve Mebeverine Hydrochloride and Mebeverine D6 Hydrochloride in methanol or DMSO to prepare 1 mg/mL stock solutions.

-

Rationale: High-concentration stocks in an organic solvent ensure stability. DMSO is often preferred for its ability to dissolve a wide range of compounds.[9]

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (or calibration standard/QC), add 20 µL of the Mebeverine D6 HCl working solution (e.g., at 500 ng/mL).

-

Add 300 µL of cold acetonitrile. Vortex for 1 minute.

-

Rationale: Acetonitrile is a highly efficient protein precipitation agent. The cold temperature enhances the precipitation. Adding the IS at the very beginning ensures it undergoes the exact same extraction process as the analyte, which is the key to accurate correction.[11]

-

Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6][12]

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Rationale: The C18 column provides excellent retention for moderately nonpolar molecules like Mebeverine. The acidic mobile phase ensures the tertiary amine is protonated, leading to good peak shape.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions (Example):

-

Mebeverine: Q1 m/z 430.3 → Q3 m/z 135.1

-

Mebeverine D6 (IS): Q1 m/z 436.3 → Q3 m/z 141.1

-

-

Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation of the parent ion. The +6 Da shift is observed in both the parent ion (Q1) and the characteristic fragment ion (Q3), confirming the label's stability.

-

Caption: Role of Mebeverine D6 HCl in a typical pharmacokinetic study.

Storage and Handling

To maintain its integrity as a high-purity reference standard, Mebeverine D6 Hydrochloride must be stored under controlled conditions.

-

Storage Condition: Store at -20°C for long-term stability (≥12 months). For short-term storage, 4°C is acceptable. The compound should be kept in a dry, dark environment, sealed away from moisture. [3][5]* Solution Stability: Stock solutions prepared in organic solvents like DMSO or methanol should be stored at -20°C or -80°C and are typically stable for 1-6 months. Avoid repeated freeze-thaw cycles by preparing aliquots. [5][13]

Conclusion

Mebeverine D6 Hydrochloride is more than just a deuterated molecule; it is a precision tool that enables high-fidelity research in the field of pharmacology and drug development. Its physical and chemical properties are, by design, nearly identical to the parent drug, with the critical exception of its mass. This distinction allows it to function as the ideal internal standard for mass spectrometric quantification. The protocols and principles outlined in this guide underscore its role in generating robust, reliable, and defensible data for pharmacokinetic, bioavailability, and bioequivalence studies. For any scientist working on the analytical determination of Mebeverine, its deuterated D6 analogue is an essential component of a validated and trustworthy workflow.

References

-

PubChem. (n.d.). Mebeverine (D6 Hydrochloride). National Center for Biotechnology Information. Retrieved from [Link]

-

Ali, A., Ali, A., & Gao, M. (2022). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. ResearchGate. Retrieved from [Link]

-

Al-Janabi, A. S. M., & Al-Khafaji, H. A. J. (2025). Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. International Journal of Science and Research Archive. Retrieved from [Link]

-

PubChem. (n.d.). Mebeverine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Gouda, A. A., & Al-Ghobashy, M. A. (2011). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Journal of Pharmaceutical Analysis, 1(2), 99-105. Retrieved from [Link]

-

Syed, A., Rasheed, S. H., Afroz, S., Noor, S. W., Fatima, S. S., & MD, M. (2018). Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method. International Journal of Pharmaceutical Sciences and Nanotechnology, 11(5), 4216-4220. Retrieved from [Link]

-

Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2005). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. Pakistan journal of pharmaceutical sciences, 18(2), 11–14. Retrieved from [Link]

-

Medicines Evaluation Board. (2017). Public Assessment Report: Mebeverine HCl Aurobindo Retard 200 mg. Retrieved from [Link]

-

Veeprho. (n.d.). Mebeverine-D6 (HCl). Retrieved from [Link]

-

Becconsall, J. K., & Hylands, P. J. (2010). Quantitative determination of mebeverine HCl by NMR chemical shift migration. Magnetic Resonance in Chemistry, 48(11), 859-864. Retrieved from [Link]

-

Moskaleva, N. E., Kuznetzov, R. M., Markin, P. A., & Appolonova, S. A. (2019). MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS. PERIÓDICO TCHÊ QUÍMICA, 16(32), 633-646. Retrieved from [Link]

-

Moskaleva, N. E., Kuznetzov, R. M., Markin, P. A., & Appolonova, S. A. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Periodico Tche Quimica, 16(32), 633-646. Retrieved from [Link]

-

Haddock, R. E., Jeffery, D. J., Lloyd, J. A., & Buckingham, J. (1985). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Xenobiotica, 15(4), 327-335. Retrieved from [Link]

-

Moskaleva, N. E., et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. International Nuclear Information System. Retrieved from [Link]

-

Axios Research. (n.d.). Mebeverine-d6 HCl. Retrieved from [Link]

-

Reddy, G. J., & Kumar, D. S. (2016). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(4), 1845-1850. Retrieved from [Link]

-

Wang, W., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(5), 334-348. Retrieved from [Link]

-

Reddy, G. J., & Kumar, D. S. (2016). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. s3.amazonaws.com. Retrieved from [Link]

-

CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. Retrieved from [Link]

-

Stoyanova, M., et al. (2025). Synthesis of mebeverine derivatives 3, 4a–d. ResearchGate. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]

- 3. xcessbio.com [xcessbio.com]

- 4. Mebeverine (D6 Hydrochloride) | C25H36ClNO5 | CID 71749915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. cognizancejournal.com [cognizancejournal.com]

- 7. Mebeverine hydrochloride CAS#: 2753-45-9 [m.chemicalbook.com]

- 8. moehs.com [moehs.com]

- 9. apexbt.com [apexbt.com]

- 10. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 11. deboni.he.com.br [deboni.he.com.br]

- 12. Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Certificate of Analysis for Mebeverine D6 HCl

Prepared by: A Senior Application Scientist

Foreword: The Imperative of Precision in Pharmaceutical Analysis

Section 1: The Role of Mebeverine D6 HCl in Modern Analytics

Mebeverine is a musculotropic antispasmodic agent that exerts a direct relaxant effect on the smooth muscle of the gastrointestinal tract, primarily used in the treatment of irritable bowel syndrome (IBS).[1] Its analysis in complex biological matrices, such as plasma or urine, presents a significant challenge due to potential sample loss during extraction, matrix effects, and instrument variability.

To overcome these hurdles, we employ stable isotope-labeled internal standards (SIL-IS). Mebeverine D6 HCl is the deuterium-labeled analogue of Mebeverine HCl.[2][3] By replacing six specific hydrogen atoms with their heavier, stable isotope, deuterium, we create a molecule that is chemically identical to the parent drug but physically distinguishable by its increased mass.[4][5]

The paramount advantage of using a SIL-IS like Mebeverine D6 HCl, particularly in Liquid Chromatography-Mass Spectrometry (LC-MS), is its ability to co-elute with the unlabeled analyte.[6][7] It experiences the same extraction inefficiencies, ionization suppression, or enhancement in the mass spectrometer's ion source.[5][8] By comparing the signal intensity of the known concentration of the internal standard to the unknown concentration of the analyte, we can achieve highly accurate and precise quantification, effectively nullifying most sources of experimental error.[4][9] The Certificate of Analysis, therefore, is not just a document of quality control; it is the foundational guarantee that this critical analytical tool is fit for its purpose.[10][11][12]

Section 2: Deconstructing the Certificate of Analysis

A CoA is a formal document that certifies that a specific batch of a product has met its predetermined specifications.[10][13][14] For a high-purity reference standard like Mebeverine D6 HCl, this document is a rich summary of rigorous analytical testing. Let's examine its core components.

Identification and General Properties

This section provides the fundamental identity of the compound.

-

Product Name: Mebeverine D6 Hydrochloride

-

Batch/Lot Number: A unique identifier for traceability.

-

Appearance: A qualitative description, e.g., "White to off-white solid."[15]

-

Storage Conditions: Critical for maintaining the standard's stability, e.g., "4°C, sealed storage, away from moisture."[15]

Diagram: Molecular Structure of Mebeverine D6 HCl

Caption: Molecular Structure of Mebeverine D6 HCl with D6 labeling highlighted.

Analytical Data: The Core of Quality Assessment

This section quantifies the identity, purity, and integrity of the standard.

| Parameter | Typical Specification | Methodology | Purpose and Scientific Rationale |

| Identity | Consistent with Structure | ¹H NMR, LC-MS | Confirms that the molecule has the correct chemical structure and mass. |

| Chemical Purity | ≥98.0% | HPLC/UPLC | Quantifies the percentage of the main compound relative to any organic impurities. |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry | Determines the percentage of molecules that are correctly labeled with six deuterium atoms. |

| Isotopic Enrichment | Report Value | Mass Spectrometry | Specifies the percentage of deuterium at the labeled positions. For D6, this should be very high. |

Expert Insight: Isotopic Purity and Isotopic Enrichment are related but distinct. Isotopic Purity refers to the percentage of the desired labeled species (e.g., D6) in a mixture of all isotopic species (D0, D1, D2...D6). Isotopic Enrichment refers to the proportion of deuterium versus hydrogen at the intended labeling sites. For a high-quality standard, both must be high to prevent isotopic crosstalk with the analyte (D0) signal.[4][17][18]

Section 3: Methodologies in Focus: A Self-Validating System

To trust the data on a CoA, one must understand the rigor of the methods used. Here, we detail the protocols and the causality behind the experimental choices.

Diagram: Analytical Workflow for CoA Generation

Caption: A typical workflow for the analytical characterization of a reference standard.

Protocol: Chemical Purity by Reverse-Phase HPLC

This method separates Mebeverine D6 HCl from potential process impurities or degradants.

Objective: To quantify the percentage of the main compound.

Methodology:

-

System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM KH₂PO₄) and an organic solvent (e.g., acetonitrile) in a ratio such as 63:35 (v/v).[20] The pH may be adjusted to optimize peak shape.

-

Causality: The combination of a polar mobile phase with a nonpolar stationary phase (reverse-phase) allows for the elution of compounds based on their polarity. Acetonitrile is a common organic modifier that effectively elutes Mebeverine from the C18 column.

-

-

Flow Rate: 1.0 mL/min.[19]

-

Detection: UV detector set at a wavelength where Mebeverine exhibits strong absorbance, typically around 263 nm.[19]

-

Causality: The aromatic rings in the Mebeverine structure are chromophores that absorb UV light. 263 nm is often near the λmax (wavelength of maximum absorbance), providing high sensitivity.

-

-

Analysis: A solution of Mebeverine D6 HCl is injected. The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate purity as a percentage.

Protocol: Identity and Isotopic Purity by LC-MS

This is the definitive technique for confirming both the correct molecular weight and the success of the isotopic labeling.

Objective: To confirm the mass of the molecule corresponds to the D6-labeled structure and to determine the isotopic distribution.

Methodology:

-

System: A Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS), often a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap.

-

Chromatography: A rapid LC method is used to introduce a clean sample into the mass spectrometer.

-

Ionization: Electrospray Ionization (ESI) in positive mode is typically used.

-

Causality: Mebeverine contains a tertiary amine that is readily protonated, making it ideal for positive mode ESI, which generates a strong [M+H]⁺ ion.

-

-

Mass Analysis: The mass analyzer is scanned to detect the mass-to-charge ratio (m/z) of the ions. For Mebeverine D6 HCl, the expected protonated molecule [M+H]⁺ will have an m/z approximately 6 units higher than unlabeled Mebeverine.

-

Isotopic Purity Calculation: The instrument measures the relative intensities of the ion signals corresponding to the D0, D1...D6 species. Isotopic purity is calculated as:

-

% Isotopic Purity (D6) = (Intensity of D6 Peak / Sum of Intensities of all Isotopic Peaks) * 100[18]

-

Diagram: Principle of LC-MS with a Deuterated Internal Standard

Caption: Workflow showing co-elution in LC and separation by mass in MS.

Protocol: Structural Confirmation by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides a fingerprint of the molecule's hydrogen framework, making it invaluable for structural verification.

Objective: To confirm the chemical structure and the position of deuterium labeling.

Methodology:

-

System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The Mebeverine D6 HCl standard is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

Analysis: A ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns (multiplicity), and integrations of the peaks are analyzed.

-

Verification: For Mebeverine D6 HCl, where the labeling is on the two methoxy groups of the veratrate ring, the key confirmation is the absence of the two sharp singlet peaks that would normally appear around 3.9 ppm for the -OCH₃ protons in unlabeled Mebeverine. The presence of all other expected peaks confirms the integrity of the rest of the molecular structure.

Section 4: Conclusion: From Certificate to Confidence

The Certificate of Analysis for Mebeverine D6 HCl is more than a simple declaration of quality. It is a detailed scientific report, the culmination of orthogonal analytical techniques designed to provide a comprehensive and trustworthy characterization of this vital research tool. By understanding the principles behind HPLC, LC-MS, and NMR, and by appreciating the causal links between experimental choices and the data generated, researchers can critically evaluate any CoA. This deeper knowledge ensures that the standard being used is not only pure but is precisely the labeled entity required for robust, reproducible, and accurate quantitative analysis. Ultimately, a thorough understanding of the CoA translates directly into higher confidence in your final experimental results.

References

-

Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. (n.d.). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

-

Souri, E., Aghdami, A. N., & Adib, N. (2010). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 5(2), 129–135. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2023). ResolveMass Laboratories Inc.[Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). PharmaTutor. [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]

-

Deuterated Standards for LC-MS Analysis. (2023). ResolveMass Laboratories Inc.[Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis, 1(1), 145-152. [Link]

-

Meyyanathan, S. N., et al. (2015). CHIRAL RP-HPLC METHOD FOR ENANTIOMERIC SEPARATION OF MEBEVERINE HYDROCHLORIDE IN FORMULATIONS. Indo American Journal of Pharmaceutical Research. [Link]

-

Abdal-Zahra, Z. A. (2021). RP-HPLC and spectrophotometric (charge transfer) determination of mebeverine-HCl in their pure state and pharmaceutical preparation. University of Kerbala. [Link]

-

Sujana, K., et al. (2014). A Novel Validated Analytical Method Development for the Binary Mixture of Mebeverine and Chlordiazepoxide in Pharmaceutical Formulations. Walsh Medical Media. [Link]

-

Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method. (2018). International Journal of Pharmaceutical Sciences and Research. [Link]

-

rp - hplc method for determination of mebeverine hydrochloride in dosage forms employing ms compatible buff ers. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. (2023). International Journal of Science and Research Archive. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2022). Metabolic Solutions. [Link]

-

The importance of isotopic labelling in drug development. (2023). Chemicals Knowledge Hub. [Link]

-

Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2024). UCHEM. [Link]

-

Mebeverine-D6 (HCl). (n.d.). Veeprho. [Link]

-

Moskaleva, N. E., et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. ResearchGate. [Link]

-

The Use of Deuterium in ¹H NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

-

Reference Standards and Certificates of Analysis (CoAs). (2023). PharmaRegulatory.in. [Link]

-

Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. [Link]

-

Isotopic labeling of metabolites in drug discovery applications. (2011). PubMed. [Link]

-

Pharmaceutical Secondary Standards: A COA Built for Strong Lab Foundations. (2020). Bloom Public Health. [Link]

-

Reference Standards in the Pharmaceutical Industry. (n.d.). MRIGlobal. [Link]

-

Mebeverine-d6 HCl. (n.d.). Axios Research. [Link]

-

What Is Isotopic Enrichment? (2024). YouTube. [Link]

-

Roy, A., et al. (2020). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

-

Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. (2019). INIS. [Link]

-

MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS. (2019). PERIÓDICO TCHÊ QUÍMICA. [Link]

-

The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. (1986). PubMed. [Link]

-

Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2019). PMC - NIH. [Link]

Sources

- 1. deboni.he.com.br [deboni.he.com.br]

- 2. veeprho.com [veeprho.com]

- 3. xcessbio.com [xcessbio.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. scispace.com [scispace.com]

- 8. texilajournal.com [texilajournal.com]

- 9. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reference Standards and Certificates of Analysis (CoAs) â life science compliance consulting – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]

- 11. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]

- 12. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bloompublichealth.com [bloompublichealth.com]

- 14. mriglobal.org [mriglobal.org]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. scbt.com [scbt.com]

- 17. m.youtube.com [m.youtube.com]

- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. cognizancejournal.com [cognizancejournal.com]

- 20. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. walshmedicalmedia.com [walshmedicalmedia.com]

- 22. myuchem.com [myuchem.com]

- 23. studymind.co.uk [studymind.co.uk]

- 24. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

An In-depth Technical Guide to Deuterium Labeling in Mebeverine D6: Positional Strategy and Bioanalytical Significance

Abstract

The strategic substitution of hydrogen with its stable isotope, deuterium, has become a cornerstone of modern pharmaceutical research and development. This guide provides a comprehensive technical examination of Mebeverine D6, a deuterated analog of the antispasmodic drug Mebeverine. We will dissect the precise positioning of the deuterium labels, explore the underlying principles of the kinetic isotope effect that govern its behavior, and detail its critical role as an internal standard in high-precision bioanalytical assays. This document is intended for researchers, analytical chemists, and drug development professionals seeking a deeper understanding of the design and application of stable isotope-labeled compounds in pharmacokinetics and drug metabolism studies.

Part 1: The Molecular and Metabolic Landscape of Mebeverine

Mebeverine: Structure and Therapeutic Use

Mebeverine is a musculotropic antispasmodic agent primarily prescribed for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal spasms. It acts directly on the smooth muscles of the gut, providing relief from cramping and abdominal pain. Chemically, Mebeverine is the veratric acid ester of 4-{ethyl-[2-(4-methoxyphenyl)-1-methylethyl]amino}butan-1-ol.[1][2]

The Metabolic Fate of Mebeverine

Understanding the metabolism of a drug is paramount to designing an effective deuterated analog. Mebeverine undergoes extensive and rapid metabolism following oral administration. In fact, the parent compound is often undetectable in plasma.[3][4][5] The metabolic cascade involves two primary, partly overlapping pathways:

-

Ester Hydrolysis: The ester linkage is rapidly cleaved by plasma and tissue esterases, yielding two main initial metabolites: Veratric Acid and Mebeverine Alcohol.[1][2][4] This hydrolysis is so efficient that the systemic effects of the drug are attributed to its metabolites.[3]

-

Oxidative Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes, this pathway involves several reactions. A key transformation is the O-demethylation of the two methoxy groups on the veratric acid moiety, converting it to vanillic, isovanillic, and subsequently protocatechuic acid.[1][2] The alcohol moiety also undergoes O-demethylation.[2]

These metabolic "soft spots," particularly the methoxy groups, are prime targets for chemical modification to alter the drug's pharmacokinetic properties.

Deuterium Labeling Position in Mebeverine D6

Mebeverine D6 is specifically labeled on the two methoxy groups of the veratric acid portion of the molecule. Each of the two methyl groups (-OCH₃) is replaced with a trideuteriomethyl group (-OCD₃), resulting in a total of six deuterium atoms.[6]

Part 2: The Scientific Rationale: The Kinetic Isotope Effect (KIE)

The choice to place deuterium atoms at the methoxy groups is a deliberate strategy rooted in the principles of the Kinetic Isotope Effect (KIE) .

Core Principles of the KIE

The KIE is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically substituted counterparts.[7] In the context of deuterium labeling, the key principle is the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

-

Bond Strength: Due to the greater mass of deuterium, the C-D bond has a lower zero-point vibrational energy, making it stronger and more stable than a C-H bond.[8][9]

-

Reaction Rate: Consequently, more energy is required to cleave a C-D bond. In reactions where C-H bond cleavage is the rate-determining step, substituting hydrogen with deuterium will slow down the reaction rate.[10][11] This is known as a primary KIE.

Strategic Application in Mebeverine D6

The O-demethylation of Mebeverine's veratric acid moiety is a metabolic process catalyzed by CYP enzymes, and it involves the cleavage of C-H bonds on the methyl groups.[10] By replacing these hydrogens with deuterium, the metabolic breakdown at this site is significantly slowed due to the KIE.[12][13]

This enhanced metabolic stability is the cornerstone of Mebeverine D6's utility. The deuterium labels are not susceptible to back-exchange with protons in biological fluids, ensuring the isotopic integrity of the molecule throughout analytical procedures.[8]

Part 3: The Gold Standard Application: Bioanalytical Internal Standard

While deuteration can be used to create more stable therapeutic drugs, the primary and most critical application of Mebeverine D6 is as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

The Role of an Internal Standard

In quantitative LC-MS/MS, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control sample. Its purpose is to correct for variability that can occur during the analytical process, including:[14]

-

Sample extraction and preparation steps

-

Inconsistencies in injection volume

-

Matrix effects (ion suppression or enhancement) in the mass spectrometer source

An ideal IS should behave as identically to the analyte as possible. This is why a SIL-IS is considered the gold standard. Mebeverine D6 has virtually the same physicochemical properties, extraction recovery, and chromatographic retention time as Mebeverine, but it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.[14]

Quantitative Data Presentation: Mass Spectrometry

For an LC-MS/MS assay, specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are used to quantify the analyte and the IS.

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |

| Mebeverine | 430.3 | 135.1 | The product ion corresponds to the N-containing fragment after loss of the veratric acid moiety. |

| Mebeverine D6 (IS) | 436.3 | 135.1 | The precursor ion is +6 Da heavier due to the six deuterium atoms. The product ion is identical as the deuterium labels are on the veratric acid moiety, which is lost. |

Note: The exact m/z values may vary slightly based on instrumentation and adduct formation. The values presented are illustrative.

Experimental Protocol: Bioanalytical Quantification of Mebeverine

The following is a representative protocol for the quantification of Mebeverine in human plasma, adhering to regulatory validation standards.[15][16][17]

Objective: To accurately quantify the concentration of Mebeverine in human plasma samples using a validated LC-MS/MS method with Mebeverine D6 as an internal standard.

Methodology:

-

Preparation of Standards:

-

Prepare a primary stock solution of Mebeverine and Mebeverine D6 in methanol (1 mg/mL).

-

Perform serial dilutions to create working standard solutions for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the Mebeverine D6 internal standard working solution (e.g., at 500 ng/mL) to all tubes except for the blank matrix.

-

Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions: Monitor transitions as specified in the table above.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Mebeverine) and the IS (Mebeverine D6).

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio against the nominal concentration of the calibrators using a weighted (1/x²) linear regression.

-

Quantify unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Conclusion

The design of Mebeverine D6 is a prime example of strategic chemical synthesis guided by a deep understanding of drug metabolism. The placement of six deuterium atoms on the metabolically labile methoxy groups of the veratric acid moiety leverages the kinetic isotope effect to create a molecule that is significantly more resistant to O-demethylation. This metabolic stability, combined with its near-identical physicochemical properties to the parent drug, makes Mebeverine D6 an exemplary internal standard. Its use in LC-MS/MS assays allows for the highly accurate and precise quantification of Mebeverine and its metabolites in complex biological matrices, providing the reliable data essential for pharmacokinetic studies and regulatory submissions. This guide underscores the indispensable role that intelligent isotope labeling plays in advancing pharmaceutical science and drug development.

References

-

Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC - NIH. (n.d.). National Institutes of Health.[Link]

-

Gourtzelis, S., et al. (2020). Characterization of Kinetic Isotope Effects and Label Loss in Deuterium-Based Isotopic Labeling Studies. ACS Chemical Neuroscience.[Link]

-

Kraemer, T., et al. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. Drug Metabolism and Disposition.[Link]

-

WADA. (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. World Anti-Doping Agency.[Link]

-

Kristinsson, J., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology.[Link]

-

Elliott, S. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology.[Link]

-

Elliott, S. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology.[Link]

-

Kinetic Isotope Effects in Organic Chemistry. (2005). Macmillan Group, Princeton University.[Link]

-

Guengerich, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Cytochrome P450.[Link]

-

Isotope Effects. (n.d.). Columbia University.[Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.[Link]

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International.[Link]

-

Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.[Link]

-

Moskaleva, N. E., et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Periodico Tche Quimica.[Link]

-

Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board, Department of Atomic Energy, Government of India.[Link]

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International.[Link]

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Journal of Pharmaceutical Research International.[Link]

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Journal of Pharmaceutical Research International.[Link]

-

Moskaleva, N. E., et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Periodico Tche Quimica.[Link]

-

Moskaleva, N. E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis.[Link]

-

Zimmer, D. (2014). New US FDA Draft Guidance on Bioanalytical Method Validation Versus Current FDA and EMA Guidelines: Chromatographic Methods and ISR. Bioanalysis.[Link]

-

Moskaleva, N. E., et al. (2019). MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS. PERIÓDICO TCHÊ QUÍMICA.[Link]

-

The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. (2017). Mathews Open Access Journals.[Link]

-

Synthesis of mebeverine derivatives 3, 4a–d. (n.d.). ResearchGate.[Link]

-

Bioanalytical Method Validation for Biomarkers Guidance. (2023). U.S. Department of Health and Human Services.[Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration.[Link]

-

Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration.[Link]

-

Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. (n.d.). U.S. Food and Drug Administration.[Link]

-

D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants - PMC. (n.d.). National Institutes of Health.[Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. (n.d.). BioPharma Services Inc.[Link]

-

Mebeverine (D6 Hydrochloride). (n.d.). PubChem, National Institutes of Health.[Link]

-

Moskaleva, N. E., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis.[Link]

-

HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. (2017). ResearchGate.[Link]

Sources

- 1. On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mebeverine (D6 Hydrochloride) | C25H36ClNO5 | CID 71749915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotope Effects [columbia.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biopharmaservices.com [biopharmaservices.com]

- 15. New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: chromatographic methods and ISR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fda.gov [fda.gov]

- 17. academy.gmp-compliance.org [academy.gmp-compliance.org]

A Technical Guide to the Commercial Synthesis and Purification of Mebeverine D6 Hydrochloride

Introduction: The Role of Mebeverine and its Deuterated Analog in Modern Therapeutics

Mebeverine Hydrochloride is a well-established antispasmodic agent, recognized for its efficacy in treating the symptoms of Irritable Bowel Syndrome (IBS) and related gastrointestinal disorders, such as abdominal pain, cramping, and bloating.[1][2][3] Its therapeutic effect is primarily achieved through a direct relaxant action on the smooth muscles of the gastrointestinal tract.[2][4][5] The mechanism, while not fully elucidated, is believed to involve the modulation of calcium channels, which reduces muscle excitability and alleviates spasms without the typical anticholinergic side effects.[4][5]

In the landscape of pharmaceutical development and clinical research, stable isotope-labeled (SIL) compounds are indispensable tools. Mebeverine D6 Hydrochloride, a deuterated analog of the parent drug, serves this critical function.[6] The "D6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[6] This subtle modification creates a compound that is chemically identical to mebeverine but has a higher molecular weight. This mass difference allows it to be used as a highly reliable internal standard in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of mebeverine in biological samples.[7] The use of such standards is fundamental to pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies, which are cornerstones of modern drug development.

Furthermore, the substitution of hydrogen with deuterium can sometimes alter a drug's metabolic profile due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes involving C-H bond cleavage.[8][9][10] This guide provides an in-depth look at the commercially viable synthesis, purification, and analytical characterization of Mebeverine D6 Hydrochloride, tailored for researchers and drug development professionals.

Part 1: A Commercially Viable Synthetic Pathway for Mebeverine D6 Hydrochloride

The commercial synthesis of Mebeverine D6 Hydrochloride is a multi-step process designed for efficiency, high yield, and purity. The strategy involves the synthesis of two key intermediates: a deuterated ester fragment and a secondary amine fragment, which are then coupled to form the final molecule. The deuterium label is incorporated into the veratric acid moiety, which becomes the ester portion of the final product.

Step 1: Synthesis of Deuterated Intermediate I - 4-bromobutyl 3,4-bis(trideuteriomethoxy)benzoate

The foundational step is the synthesis of the deuterated ester. This begins with the preparation of veratric acid-d6, followed by its esterification.

-

Sub-step 1a: Preparation of 3,4-bis(trideuteriomethoxy)benzoic acid (Veratric Acid-d6) This is achieved via a Williamson ether synthesis. Starting with 3,4-dihydroxybenzoic acid (protocatechuic acid), the two phenolic hydroxyl groups are methylated using a deuterated methyl source, such as deuterated methyl iodide (CD₃I), in the presence of a mild base like potassium carbonate (K₂CO₃). The base deprotonates the hydroxyl groups, forming phenoxides that act as nucleophiles, attacking the electrophilic CD₃I to form the deuterated ether linkages.

-

Sub-step 1b: Esterification to form the Ester Linker The resulting Veratric Acid-d6 undergoes a Fischer esterification with 4-bromobutanol.[11] This reaction is catalyzed by an acid, typically para-toluenesulfonic acid (p-TsOH), in a solvent like toluene that allows for the azeotropic removal of water, driving the reaction to completion.[11] The use of 4-bromobutanol is a critical process optimization that minimizes the formation of dimer impurities, a common issue when using 1,4-dibromobutane.[11]

Step 2: Synthesis of Amine Intermediate II - N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

This intermediate is synthesized via reductive amination, a cornerstone reaction in pharmaceutical synthesis for forming C-N bonds.[12]

-

Reaction: The process starts with 4-methoxyphenylacetone, a key raw material.[13][14] This ketone is reacted with aqueous ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[11]

-

Catalyst Selection: For commercial-scale production, the choice of reducing agent is driven by cost, efficiency, and safety. While expensive catalysts like Platinum on Carbon (Pt/C) are effective, more economical options are preferred.[11][15] Catalytic hydrogenation using Raney Nickel with hydrogen gas represents a cost-effective and efficient method for this transformation.[11] This approach avoids the formation of alcohol-related impurities that can occur when using hydride reagents like sodium borohydride.

Step 3: Coupling and Salt Formation to Yield Mebeverine D6 Hydrochloride

The final steps involve coupling the two intermediates and forming the stable hydrochloride salt.

-

Coupling Reaction: The deuterated ester (Intermediate I) and the secondary amine (Intermediate II) are reacted in a suitable solvent such as acetone or methyl ethyl ketone (MEK).[11] This is a nucleophilic substitution reaction where the amine displaces the bromide on the butyl chain, forming the final tertiary amine structure of Mebeverine-d6.

-

Hydrochloride Salt Formation: Upon completion of the coupling reaction, the Mebeverine-d6 free base is converted to its hydrochloride salt. This is typically achieved by adding isopropanolic hydrogen chloride (HCl) to the reaction mixture.[11] The salt form has improved stability and handling properties and readily precipitates from the organic solvent, facilitating its isolation.

Part 2: Purification and Impurity Control

Achieving the high purity required for a pharmaceutical standard (typically ≥99.7%) necessitates a robust purification strategy.[1] For Mebeverine D6 Hydrochloride, this primarily involves crystallization and rigorous control of potential impurities.

Primary Purification: Recrystallization

The crude Mebeverine D6 Hydrochloride isolated by filtration is purified by recrystallization.

-

Methodology: The crude solid is dissolved in a minimal amount of a suitable hot solvent, such as acetone. The solution is then cooled in a controlled manner, causing the solubility of the product to decrease, leading to the formation of highly pure crystals. Impurities, which are present in lower concentrations, tend to remain dissolved in the cold solvent (the mother liquor). The pure crystals are then isolated by filtration and dried.

-

Rationale: This technique is highly effective for removing both process-related and minor degradation impurities. The choice of acetone is based on its favorable solubility profile for Mebeverine HCl—high solubility when hot and low solubility when cold—making it an efficient solvent for this purpose.

Impurity Profile Management

A thorough understanding of potential impurities is essential for developing effective control strategies. Impurities can arise from starting materials, synthetic by-products, or degradation.[16]

| Impurity Type | Potential Source / Identity | Reason for Formation / Origin | Control Strategy |

| Process-Related | Unreacted Veratric Acid-d6 | Incomplete esterification reaction. | Optimize esterification conditions; remove via recrystallization. |

| Unreacted Amine Intermediate | Incomplete coupling reaction. | Optimize coupling reaction time and temperature; remove via recrystallization. | |

| Dimer Impurity | Side reaction from using 1,4-dibromobutane instead of 4-bromobutanol.[11] | Use of 4-bromobutanol as the starting material for the ester linker.[11] | |

| Degradation | Mebeverine Alcohol-d6 & Veratric Acid | Hydrolysis of the ester linkage.[16][17] | Controlled storage conditions (low humidity, protection from light); purification by recrystallization. |

| Residual Solvents | Toluene, Acetone, Isopropanol | Solvents used during synthesis and purification.[16] | Proper drying of the final product under vacuum, monitored by Gas Chromatography (GC). |

digraph "Purification Workflow" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];// Stages Crude [label="Crude Mebeverine D6 HCl\n(from reaction workup)"]; Dissolve [label="Dissolution in\nHot Acetone"]; Cool [label="Controlled Cooling\n& Crystallization"]; Filter[label="Filtration"]; Dry [label="Vacuum Drying"];

// Products & Waste Pure [label="Pure Mebeverine D6 HCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; MotherLiquor [label="Mother Liquor\n(Contains Impurities)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solvent [label="Residual Solvent\n(Removed)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow Crude -> Dissolve; Dissolve -> Cool; Cool -> Filter; Filter -> Dry; Filter -> MotherLiquor [label="Separated"]; Dry -> Pure; Dry -> Solvent [label="Removed"]; }

Part 3: Analytical Characterization and Quality Control

A comprehensive suite of analytical techniques is employed to ensure the identity, purity, quality, and isotopic enrichment of the final Mebeverine D6 Hydrochloride product.

| Analytical Method | Purpose | Typical Acceptance Criteria / Expected Outcome |

| HPLC (High-Performance Liquid Chromatography) | To determine purity and quantify impurities.[1][17] | Purity ≥ 99.7%.[1] Individual unspecified impurities ≤ 0.10%. |

| MS (Mass Spectrometry) | To confirm molecular weight and isotopic enrichment. | Detection of the correct molecular ion peak for the D6 compound. Isotopic purity analysis showing a high percentage of the D6 species. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | To confirm the chemical structure. | Spectrum consistent with the proposed structure. Significant reduction or absence of signals corresponding to the methoxy protons, confirming deuteration. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | To further confirm the chemical structure. | Spectrum consistent with the proposed structure, showing all expected carbon signals.[11] |

| FTIR (Fourier-Transform Infrared Spectroscopy) | To identify characteristic functional groups.[18][19] | Spectrum shows characteristic absorptions for ester carbonyl, C-O, and aromatic C-H bonds. |

| Melting Point | To assess purity and identity. | A sharp melting point within a narrow range, consistent with the reference standard.[18] |

| GC (Gas Chromatography) | To quantify residual solvents. | Solvents must be below the limits specified by ICH guidelines. |

Experimental Protocols: Key Analytical Methods

1. Purity Determination by RP-HPLC

-

Column: Symmetry® C18, 5 μm (4.6 mm × 150 mm).[17]

-

Mobile Phase: A mixture of 50 mM potassium phosphate buffer (KH₂PO₄), acetonitrile, and tetrahydrofuran (THF) in a ratio of 63:35:2 (v/v/v).[17]

-

Flow Rate: 1.0 mL/min.[17]

-

Detection: UV at 263 nm.[18]

-

Procedure: A standard solution of known concentration and a sample solution are prepared in the mobile phase. The solutions are injected into the HPLC system, and the peak area of mebeverine is used to calculate the purity against the reference standard.

2. Isotopic Enrichment by LC-MS

-

Instrumentation: A high-resolution mass spectrometer coupled with an HPLC system.

-

Procedure: The sample is infused or injected into the mass spectrometer. The instrument scans for the mass-to-charge ratio (m/z) of Mebeverine-d0 through Mebeverine-d6. The relative abundance of the peak corresponding to the molecular ion of Mebeverine-d6 compared to the other isotopic species is calculated to determine the isotopic enrichment.

Conclusion

The commercial synthesis and purification of Mebeverine D6 Hydrochloride is a well-defined process rooted in fundamental organic chemistry principles and optimized for industrial application. The strategic incorporation of deuterium via a deuterated veratric acid intermediate, coupled with an efficient reductive amination and final coupling, provides a robust pathway to the target molecule. Rigorous purification, primarily through recrystallization, ensures the high purity demanded for its use as an analytical standard. The comprehensive characterization using a suite of orthogonal analytical techniques—HPLC, MS, and NMR—validates the product's identity, purity, and isotopic integrity. As a critical tool in drug metabolism and pharmacokinetic studies, high-quality Mebeverine D6 Hydrochloride plays a vital role in advancing pharmaceutical research and development.

References

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link]

-

Bloom TECH. (2023). What is the synthesis route of 4-Methoxyphenylacetone. Bloom TECH. [Link]

- Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Asian Journal of Research in Chemistry and Pharmaceutical Sciences.

- Nandini, B. R. (2018). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 3(3), 11-15.

- Abd Al-Zahra, Z. A. (2020). RP-HPLC and spectrophotometric (charge transfer)

-

Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process. Heavy Water Board. [Link]

-

Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-Spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International. [Link]

-